molecular formula C14H20N2O B1468132 1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one CAS No. 1460231-22-4

1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one

Cat. No. B1468132
M. Wt: 232.32 g/mol
InChI Key: IXXDYQZEGFRZMY-UHFFFAOYSA-N
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Description

“1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one” is a compound that belongs to the class of pyrrolidines . Pyrrolidines are five-membered heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is a colorless liquid that is miscible with water and most organic solvents .


Molecular Structure Analysis

The molecular structure of “1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Chemical and Pharmacological Properties

1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one belongs to a class of compounds with potential applications in medicinal chemistry and drug discovery. Its structure resembles that of various pharmacologically active compounds, suggesting its relevance in the development of new therapeutic agents. The structural analogs of this compound, such as phenibut (β-phenyl-γ-aminobutyric acid), have been explored for their psychoactive properties, including anxiolytic and nootropic effects. However, the focus here is on the broader scientific applications beyond such specific uses.

Application in Synthesis and Material Science

Compounds with similar structural motifs have been utilized in the synthesis of complex molecules and materials. For instance, polyvinylpyrrolidone (PVP) is a polymer widely used in pharmaceutical formulations and as a carrier for drug delivery systems, demonstrating the versatility of pyrrolidine derivatives in material science (Yu Luo et al., 2021)[https://consensus.app/papers/role-polyvinylpyrrolidone-pharmaceutical-formulations-luo/27b6de52ad975087a8dcbc350b738ec8/?utm_source=chatgpt].

Biological Activity and Therapeutic Potential

Several studies have focused on the therapeutic potential of related compounds, particularly in the context of anticancer, antiviral, and antibacterial activities. Cinnamic acid derivatives, for example, have shown promise as traditional and synthetic antitumor agents, underscoring the significance of structurally related compounds in oncology (P. De et al., 2011)[https://consensus.app/papers/cinnamic-acid-derivatives-anticancer-agentsa-review-de/cd68d45bd6a157caacee9b0599361b2a/?utm_source=chatgpt]. Furthermore, the investigation of 1,3-thiazolidin-4-ones and their analogs highlights the pharmacological importance of compounds with similar structural features in combating various diseases (Jonas da Silva Santos et al., 2018)[https://consensus.app/papers/13thiazolidin4ones-potential-history-synthetic-santos/30b9585460f8579094ebb1f3d4b520b3/?utm_source=chatgpt].

Safety And Hazards

Pyrrolidine compounds, including “1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one”, are generally considered to be hazardous. They are highly flammable and can cause harm if inhaled or if they come into contact with the skin .

Future Directions

The future directions for the research and development of “1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one” and other pyrrolidine compounds could involve exploring their potential therapeutic applications. Given their diverse biological activities, these compounds could be used for the development of novel drugs for the treatment of various diseases .

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-13(11-6-4-3-5-7-11)14(17)16-9-8-12(15)10-16/h3-7,12-13H,2,8-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXDYQZEGFRZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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